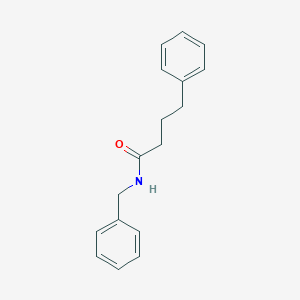
N-benzyl-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-phenylbutanamide is a white crystalline solid that belongs to the class of amides. It is a synthetic compound that can be obtained through various methods, including catalytic hydrogenation of benzylideneacetone and N-phenylbutanamide, or by reacting benzylamine with phenylacetyl chloride. The compound has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-4-phenylbutanamide is not fully understood. However, it has been proposed to act through the modulation of various neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems. The compound has been shown to bind to the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-benzyl-4-phenylbutanamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. The compound has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-phenylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily obtained through various methods, and its purity can be optimized through recrystallization. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various disease models. However, the compound also has some limitations, such as its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-phenylbutanamide. One potential direction is to investigate its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to manage with current therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Finally, the development of more potent and selective analogs of N-benzyl-4-phenylbutanamide may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, N-benzyl-4-phenylbutanamide is a synthetic compound that exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Its potential pharmacological properties make it a useful tool for studying various disease models. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-4-phenylbutanamide involves the reaction of benzylamine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-benzyl-4-phenylbutanamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit analgesic effects in animal models of pain, which may be mediated through the activation of the opioid receptors. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant activities, suggesting its potential use in the treatment of various diseases, such as neuropathic pain, epilepsy, and neuroinflammation.
Propiedades
Número CAS |
179923-27-4 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-benzyl-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19) |
Clave InChI |
KEJVNASKYBEZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




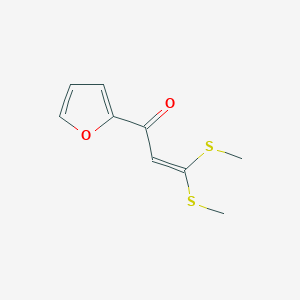
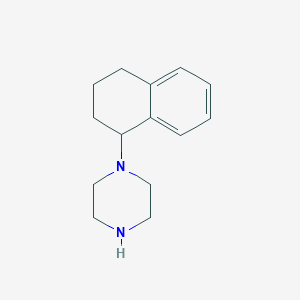

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
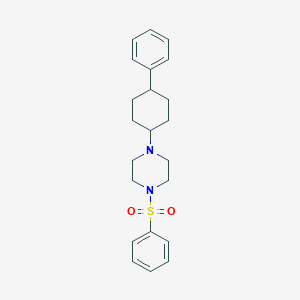

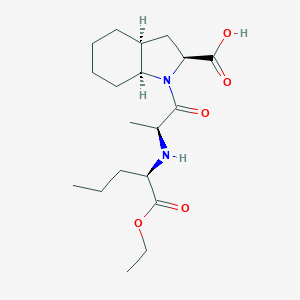
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)


![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)